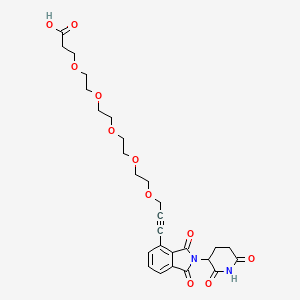
Thalidomide-propargyl-O-PEG4-C2-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-propargyl-O-PEG4-C2-acid is a synthetic compound that combines a thalidomide-based ligand with a polyethylene glycol (PEG) linker and a propargyl functional group. This compound is primarily used in the synthesis of proteolysis targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins within cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-propargyl-O-PEG4-C2-acid involves several steps:
Thalidomide Derivatization: Thalidomide is modified to introduce a functional group that can be linked to the PEG chain.
PEGylation: The PEG chain is attached to the thalidomide derivative through a series of reactions, typically involving ester or amide bond formation.
Propargylation: The terminal propargyl group is introduced to the PEG chain, often through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thalidomide and PEG derivatives are synthesized and purified.
Reaction Optimization: Reaction conditions are optimized for maximum yield and purity, often involving automated systems for precise control.
Purification: The final product is purified using techniques such as chromatography and crystallization to ensure high purity.
化学反应分析
Types of Reactions
Thalidomide-propargyl-O-PEG4-C2-acid undergoes several types of chemical reactions:
Click Chemistry: The propargyl group can participate in CuAAC reactions with azide-containing molecules.
Substitution Reactions: The PEG chain can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole rings.
Solvents: Common solvents include dimethyl sulfoxide (DMSO) and acetonitrile.
Major Products
The major products formed from these reactions are typically PROTAC molecules, which consist of the this compound linked to a target protein ligand .
科学研究应用
Thalidomide-propargyl-O-PEG4-C2-acid has a wide range of scientific research applications:
作用机制
Thalidomide-propargyl-O-PEG4-C2-acid exerts its effects through the formation of PROTACs. These molecules function by:
Binding to Target Proteins: The thalidomide-based ligand binds to the target protein.
Recruiting E3 Ligase: The PEG linker facilitates the recruitment of an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome
相似化合物的比较
Similar Compounds
Thalidomide-O-PEG4-azide: Contains an azide group instead of a propargyl group, used in similar click chemistry reactions.
Thalidomide-O-PEG2-propargyl: Similar structure but with a shorter PEG linker.
Uniqueness
Thalidomide-propargyl-O-PEG4-C2-acid is unique due to its specific combination of a thalidomide-based ligand, a PEG4 linker, and a propargyl group. This combination allows for versatile applications in PROTAC synthesis and targeted protein degradation .
属性
分子式 |
C27H32N2O11 |
|---|---|
分子量 |
560.5 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C27H32N2O11/c30-22-7-6-21(25(33)28-22)29-26(34)20-5-1-3-19(24(20)27(29)35)4-2-9-36-11-13-38-15-17-40-18-16-39-14-12-37-10-8-23(31)32/h1,3,5,21H,6-18H2,(H,31,32)(H,28,30,33) |
InChI 键 |
DXZMKHJBEXAYJX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCOCCOCCOCCOCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


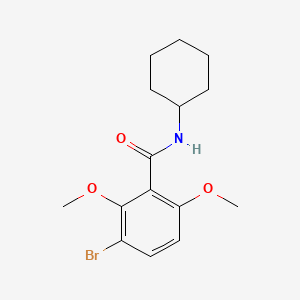



![6-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)pyridin-3-amine](/img/structure/B14762935.png)
![12-hydroxy-4,4,7,7-tetramethyl-1,10-di(phenanthren-9-yl)-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14762942.png)

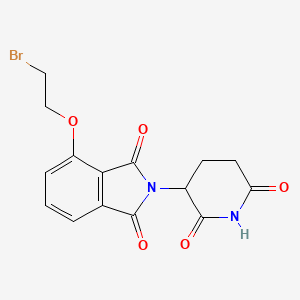
![(7Z,10Z)-12-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid](/img/structure/B14762956.png)
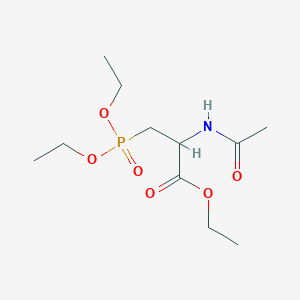
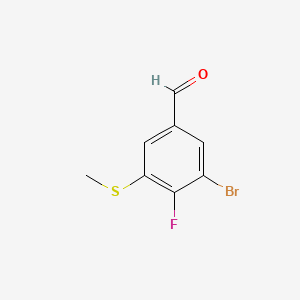
![2,4,8,10-Tetraazaspiro[5.5]undecane](/img/structure/B14762981.png)
![Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate](/img/structure/B14762983.png)

